molecular formula C9H16ClF2N B2939946 [2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride CAS No. 2377033-81-1

[2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride

Cat. No. B2939946
CAS RN: 2377033-81-1
M. Wt: 211.68
InChI Key: RDEPFBCRVIZJGX-UHFFFAOYSA-N
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Description

“[2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Hydrolysis and Extraction in Soil Studies

Spiroxamine, a compound structurally similar to [2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine, was studied for its hydrolysis and extraction from different soils. This research highlights the importance of understanding the behavior of such compounds in agricultural contexts, particularly in cereals and grapes. The study conducted continuous monitoring of spiroxamine degradation in water over a wide pH range, providing insights into the degradation kinetics and efficiency of extraction methodologies in different soil types (Rosales-Conrado, 2009).

Antiviral Activity

Aminoadamantane derivatives, sharing structural similarities with [2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine, have been synthesized and evaluated for their antiviral activities. Notably, some derivatives inhibited the cytopathicity of the influenza A virus more effectively than standard treatments like amantadine, without significant activity against other viruses, indicating a potential application in antiviral drug development (Kolocouris et al., 1994).

Serotonin Receptor Research

Studies on serotonin receptors have utilized compounds structurally related to [2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine. These researches aid in understanding the binding and interaction of different serotonin receptor subtypes, which is crucial for developing treatments for neurological and psychiatric disorders (Peroutka & Snyder, 1979).

Structural Analysis in Drug Discovery

The synthesis and structural analysis of spiro[3.3]heptane derivatives have been instrumental in drug discovery. These studies compare the distances and orientations of functional groups, providing insights into the potential of these compounds as restricted surrogates in optimizing ADME parameters of lead compounds (Chernykh et al., 2015).

properties

IUPAC Name

[2-(difluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2N.ClH/c10-7(11)9(6-12)4-8(5-9)2-1-3-8;/h7H,1-6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEPFBCRVIZJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(CN)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride

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